molecular formula C6H7NO3 B1359044 2-Ethyl-1,3-oxazole-4-carboxylic acid CAS No. 75395-42-5

2-Ethyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1359044
CAS No.: 75395-42-5
M. Wt: 141.12 g/mol
InChI Key: OFMZDYDHETWLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the second position and a carboxylic acid group at the fourth position

Biochemical Analysis

Biochemical Properties

2-Ethyl-1,3-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the specificity of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can induce changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue repair. At high doses, it may exhibit toxic effects, including oxidative stress and inflammation. Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key intermediates in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biological effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism and apoptotic pathways. The precise localization of this compound is essential for its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and safety. The use of packed reactors containing manganese dioxide allows for the rapid and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .

Scientific Research Applications

2-Ethyl-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-1,3-oxazole-4-carboxylic acid
  • 2-Phenyl-1,3-oxazole-4-carboxylic acid
  • 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Uniqueness: 2-Ethyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the ethyl group at the second position, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-ethyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMZDYDHETWLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611990
Record name 2-Ethyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75395-42-5
Record name 2-Ethyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.